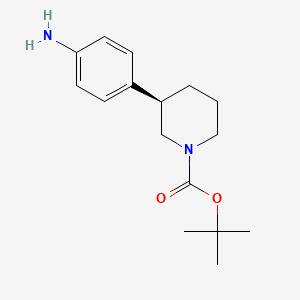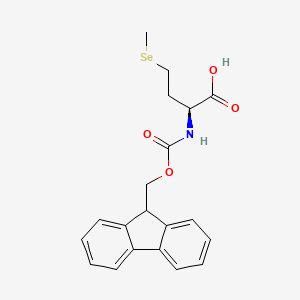![molecular formula C15H18N2O3 B572971 Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate CAS No. 1272756-22-5](/img/structure/B572971.png)
Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinazoline]-5’-carboxylate is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to a quinazoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinazoline]-5’-carboxylate typically involves a multi-step process:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via the condensation of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Spirocyclization: The spirocyclization step involves the reaction of the quinazoline derivative with cyclopentanone in the presence of a base such as sodium hydride or potassium tert-butoxide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives of the quinazoline ring.
Substitution: Amino or thio-substituted quinazoline derivatives.
Scientific Research Applications
Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinazoline]-5’-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new synthetic methodologies.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinazoline]-5’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can inhibit enzyme activity by binding to the active site, while the spirocyclic structure may enhance binding affinity and specificity. Pathways involved include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopentane-1,2’-quinazoline] derivatives: These compounds share the spirocyclic structure but may differ in functional groups attached to the quinazoline ring.
Quinazoline-based drugs: Such as gefitinib and erlotinib, which are used in cancer therapy.
Uniqueness
Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinazoline]-5’-carboxylate is unique due to its specific ester functional group and the spirocyclic fusion, which confer distinct physicochemical properties and biological activities compared to other quinazoline derivatives.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various fields of scientific research.
Properties
IUPAC Name |
ethyl 4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-20-14(19)10-6-5-7-11-12(10)13(18)17-15(16-11)8-3-4-9-15/h5-7,16H,2-4,8-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKRHDNJHDDIAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC3(CCCC3)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
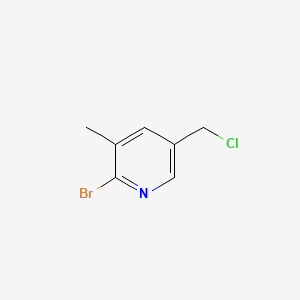

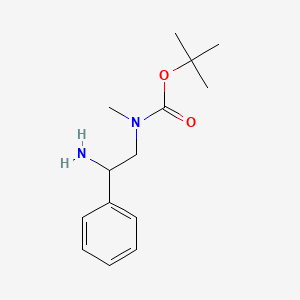
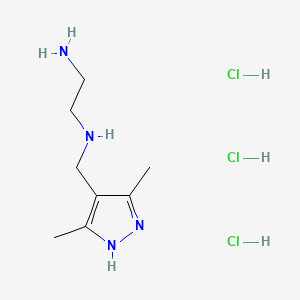
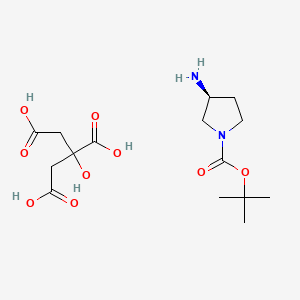
![2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B572896.png)
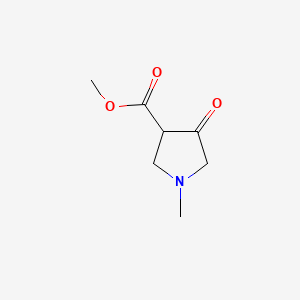
![3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B572901.png)
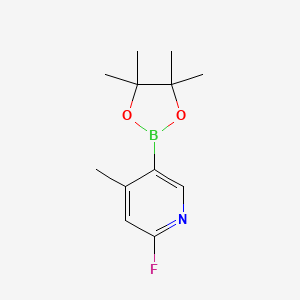
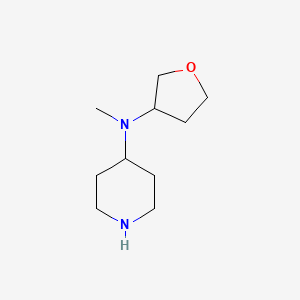
![3-(Methylthiomethyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B572905.png)
![3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B572906.png)
